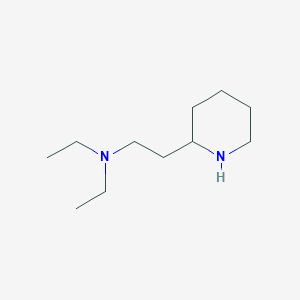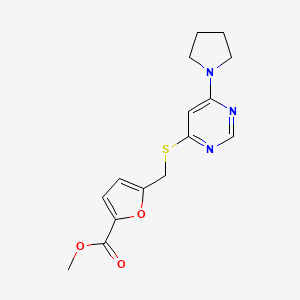
Diethyl-(2-piperidin-2-yl-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a piperidine structure, like the one in your query, are often found in pharmaceuticals and other bioactive molecules . Piperidine is a heterocyclic organic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, N-hetaryl ureas and alcohols can be used in a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can vary greatly depending on the substituents attached to the piperidine ring. For example, the N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “Diethyl-(2-piperidin-2-yl-ethyl)-amine” would depend on its specific structure. For instance, a similar compound, N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide, has a molecular weight of 206.31 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of α-Aminophosphonates
A novel series of (4′-tosyl) piperidin-4-yl containing α-aminophosphonates, potentially including Diethyl-(2-piperidin-2-yl-ethyl)-amine, were synthesized under solvent-free conditions. These compounds showed promising insecticidal activities (Jiang et al., 2013).
Addition Reactions with α-Fluorovinyl Groups
Diethylamine and related amines reacted with ethylα-fluoroacrylate to form α-fluoro-β-aminopropionic acid derivatives (Kotikyan & Dyatkin, 1975).
Formation of Tertiary Amines in the Thiophene Series
Synthesis of 5-ethyl and 5-isobutyl-2-piperidinomethylthiophenes, as well as related compounds, was described, involving reactions that may include this compound (Ibragimova, 1962).
Reactions with Nucleophiles
Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with various amines, including piperidine, to form tertiary amines (Maadadi et al., 2016).
Synthesis of Pyrimidines and Isoquinolines
Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate was used to synthesize pyrimidines and isoquinolines, indicating the utility of piperidin-1-yl derivatives in complex organic syntheses (Paronikyan et al., 2016).
Environmental Analysis
- Detection in Environmental Samples: Methods for determining aliphatic amines in wastewater and surface water involve derivatization with compounds like benzenesulfonyl chloride, indicating the presence and analysis of amines like this compound in environmental samples (Sacher et al., 1997).
Synthetic Applications
Synthesis of Formylmethyl Piperidine-1-carbodithioate Diethyl Acetal
This compound and its analogs were synthesized from different amines, demonstrating the versatility of piperidine derivatives in synthesizing various chemical compounds (Ge et al., 1999).
Transdermal Permeation Enhancers
Alkyl esters of 6-(diethylamino)- and 6-(piperidin-1-yl)hexanoic acids were synthesized and tested for their efficacy as transdermal permeation enhancers, showing potential biomedical applications (Farsa et al., 2010).
Synthesis of Disubstituted Piperidines
A strategy for synthesizing trans-2,4-disubstituted piperidines, applicable to compounds like this compound, was developed. This synthesis method has potential applications in pharmaceuticals (Kauffman et al., 2006).
Synthesis of Dihydropyrrol-2-ones and Piperidines
Ethylenediammonium diformate was used as a catalyst for synthesizing dihydropyrrol-2-ones and highly substituted piperidines, demonstrating the use of piperidine derivatives in heterocyclic chemistry (Zarei & Sajadikhah, 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,N-diethyl-2-piperidin-2-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h11-12H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJBLGVEZPYPSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1CCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2407942.png)





![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)


![1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2407961.png)
![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)
